molecular formula C4H2Cl2N2O B1419542 4,6-Dichloropyrimidin-5-ol CAS No. 425394-89-4

4,6-Dichloropyrimidin-5-ol

Cat. No.: B1419542
CAS No.: 425394-89-4
M. Wt: 164.97 g/mol
InChI Key: ADPCZUINQXBXLP-UHFFFAOYSA-N
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Description

4,6-Dichloropyrimidin-5-ol (CAS: 425394-89-4) is a halogenated pyrimidine derivative with the molecular formula C₄H₂Cl₂N₂O and a molecular weight of 164.98 g/mol. It is provided as a research-grade compound, typically in 25 µL vials at 10 mM concentration, and must be stored at 2–8°C to maintain stability . Its purity exceeds 98%, validated by certificates of analysis (COA) and safety data sheets (SDS) . The compound’s hydroxyl group at position 5 and chlorine substituents at positions 4 and 6 make it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloropyrimidin-5-ol typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 4,6-dihydroxypyrimidine with phosphoryl chloride. The reaction is carried out under reflux conditions, where the phosphoryl chloride acts as both the chlorinating agent and the solvent. The reaction mixture is heated to reflux, and the product is isolated by distillation and crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified through crystallization and distillation techniques .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloropyrimidin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Phosphoryl Chloride: Used for chlorination reactions.

    Amines and Thiols: Used for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Substituted Pyrimidines: Formed through substitution reactions.

    Ketones and Alcohols: Formed through oxidation and reduction reactions.

    Complex Heterocycles: Formed through condensation reactions.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : 4,6-Dichloropyrimidin-5-ol is widely used as a precursor in the synthesis of more complex heterocyclic compounds. It serves as an important intermediate in the construction of substituted pyrimidines, ketones, and alcohols through various chemical reactions such as substitution, oxidation, and reduction .

2. Biology

  • Enzyme Inhibition : This compound has been investigated for its potential to inhibit specific enzymes and biological pathways. It can bind to active sites of enzymes, blocking their function and disrupting metabolic pathways. This characteristic makes it a candidate for studies targeting enzyme-related diseases .

3. Medicine

  • Therapeutic Properties : Research has explored its antimicrobial and anticancer activities. Studies indicate that derivatives of this compound exhibit significant antitumor effects by inhibiting cancer cell proliferation through targeted enzyme inhibition . Additionally, its antimicrobial properties suggest potential applications in treating infectious diseases .

4. Industry

  • Production of Dyes and Agrochemicals : The compound is utilized in the synthesis of dyes, agrochemicals, and pharmaceuticals due to its versatile reactivity and ability to form complex structures .

Case Study 1: Antitumor Activity

A study demonstrated that derivatives of this compound effectively inhibited the proliferation of various cancer cell lines. The mechanism involved targeted inhibition of key metabolic enzymes associated with tumor growth.

Case Study 2: Gene Regulation

Research focused on its interaction with nucleic acids revealed that this compound could modulate gene expression by influencing transcriptional machinery. This finding highlights its potential use in gene therapy approaches .

Case Study 3: Antimicrobial Activity

Preliminary findings suggest that this compound exhibits both antibacterial and antiviral activities. Further studies are needed to explore its efficacy against specific pathogens .

Mechanism of Action

The mechanism of action of 4,6-Dichloropyrimidin-5-ol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine derivatives exhibit diverse chemical and biological properties depending on substituents. Below is a comparative analysis of 4,6-Dichloropyrimidin-5-ol with structurally related compounds:

Structural and Functional Group Comparisons

4,6-Dichloro-5-methoxypyrimidine (CAS: 5018-38-2)

  • Molecular Formula : C₅H₄Cl₂N₂O
  • Molecular Weight : 179 g/mol
  • Key Differences : Replacement of the hydroxyl group with a methoxy (-OCH₃) at position 3.
  • Impact: The methoxy group increases hydrophobicity and reduces hydrogen-bonding capacity compared to the hydroxyl group in this compound. Crystallographic studies reveal a planar pyrimidine ring with a non-planar methoxy carbon, forming a 3D framework via Cl–N interactions .

2-Bromo-4,6-dimethylpyrimidin-5-ol

  • Synthesis : Derived from 4,6-dimethylpyrimidin-5-ol using DBDMH in THF .
  • Key Differences : Bromine replaces chlorine at position 2, and methyl groups are present at positions 4 and 4.

4-Benzyloxy-2-chloro-pyrimidin-5-ol (CAS: 885952-28-3)

  • Molecular Formula : C₁₁H₉ClN₂O₂
  • Key Differences : A benzyloxy group (-OCH₂C₆H₅) at position 4 and chlorine at position 2.
  • Impact : The benzyloxy group acts as a protective moiety, altering solubility and stability. This compound is often used in multi-step syntheses requiring selective deprotection .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents Solubility & Stability
This compound 164.98 4-Cl, 6-Cl, 5-OH Soluble in polar solvents (e.g., DMSO); stable at 2–8°C
4,6-Dichloro-5-methoxy 179.00 4-Cl, 6-Cl, 5-OCH₃ Increased lipophilicity; stable crystalline structure with Cl–N contacts
6-Amino-2-methoxypyrimidin-4-ol 157.14 2-OCH₃, 4-OH, 6-NH₂ Enhanced hydrogen-bonding capacity due to amino and hydroxyl groups
2-Chloro-5-fluoropyrimidin-4-ol 164.55 2-Cl, 5-F, 4-OH Fluorine’s electronegativity improves metabolic stability compared to chlorine

Biological Activity

4,6-Dichloropyrimidin-5-ol is a heterocyclic compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C4_4H2_2Cl2_2N2_2O and is characterized by a pyrimidine ring with two chlorine atoms at positions 4 and 6, and a hydroxyl group at position 5. Its structural formula can be represented as follows:

C4H2Cl2N2O\text{C}_4\text{H}_2\text{Cl}_2\text{N}_2\text{O}

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound exhibits enzyme inhibition properties, which can disrupt various biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit the activity of enzymes by binding to their active sites. For example, it has been studied for its potential to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections .
  • Anticancer Potential : The compound has been explored for its anticancer activities, particularly in disrupting cancer cell proliferation pathways.

Therapeutic Applications

The therapeutic applications of this compound span several areas:

  • Antiviral Activity : Research indicates that derivatives of this compound may inhibit viral replication, including HIV. This is achieved through the conversion into active forms that interfere with viral enzymes.
  • Antibacterial Properties : Studies have shown that this compound exhibits antibacterial activity against various pathogens. This property is being investigated for potential applications in antibiotic development .
  • Cancer Treatment : The compound's ability to inhibit specific enzymes involved in tumor growth presents opportunities for developing new anticancer agents .

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

  • Inhibition Studies : A study demonstrated that this compound effectively inhibited DHFR in vitro, leading to reduced proliferation of cancer cells in culture .
  • Antimicrobial Testing : In a controlled experiment, the compound showed significant antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antibacterial agent.
  • Antiviral Research : Derivatives of this compound have been synthesized and tested for their ability to inhibit HIV replication in cell cultures. Results indicated promising antiviral activity with minimal cytotoxic effects on host cells.

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceBiological ActivityObservations
AntimicrobialEffective against S. aureus and E. coli
AntiviralInhibits HIV replication with low toxicity
AnticancerInhibits DHFR leading to reduced cancer cell proliferation

Properties

IUPAC Name

4,6-dichloropyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2O/c5-3-2(9)4(6)8-1-7-3/h1,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPCZUINQXBXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20666602
Record name 4,6-Dichloropyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425394-89-4
Record name 4,6-Dichloropyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dichloropyrimidin-5-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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